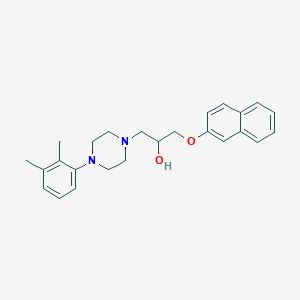![molecular formula C21H29BrN4O3S B486083 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(mesitylsulfonyl)piperazine CAS No. 890596-38-0](/img/structure/B486083.png)
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(mesitylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(mesitylsulfonyl)piperazine is a complex organic compound featuring a pyrazole ring substituted with bromine and methyl groups, a piperazine ring, and a mesitylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(mesitylsulfonyl)piperazine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Attachment of the propanoyl group: This step involves the acylation of the brominated pyrazole with a propanoyl chloride derivative under basic conditions.
Formation of the piperazine ring: The piperazine ring is synthesized separately and then coupled with the mesitylsulfonyl group using sulfonyl chloride in the presence of a base like triethylamine.
Final coupling: The propanoyl-pyrazole intermediate is then coupled with the mesitylsulfonyl-piperazine intermediate under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(mesitylsulfonyl)piperazine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrazole ring or the sulfonyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Substituted pyrazole derivatives.
Oxidation: Oxidized pyrazole or sulfonyl derivatives.
Reduction: Reduced pyrazole or sulfonyl derivatives.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
Medicinal chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological studies: The compound can be used to study the biological activity of pyrazole and piperazine derivatives, including their interactions with proteins and nucleic acids.
Industrial applications: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(mesitylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, the compound may act by:
Binding to specific enzymes or receptors: The pyrazole and piperazine rings can interact with active sites or binding pockets, modulating the activity of the target protein.
Inhibiting or activating biochemical pathways: The compound can influence various cellular processes by affecting the function of key enzymes or signaling molecules.
Comparison with Similar Compounds
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(mesitylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone: This compound lacks the piperazine and mesitylsulfonyl groups, making it less complex and potentially less versatile.
4-(mesitylsulfonyl)piperazine: This compound lacks the pyrazole ring, which may reduce its biological activity and synthetic utility.
1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one: This compound lacks the bromine atom and the mesitylsulfonyl group, which may affect its reactivity and biological properties.
The unique combination of functional groups in this compound makes it a valuable compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BrN4O3S/c1-14-12-15(2)21(16(3)13-14)30(28,29)25-10-8-24(9-11-25)19(27)6-7-26-18(5)20(22)17(4)23-26/h12-13H,6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYOSIXKHUAJSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C(=C(C(=N3)C)Br)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
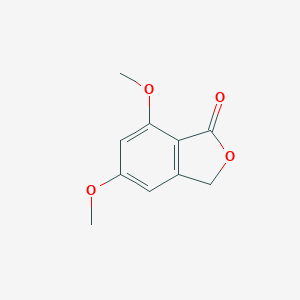
![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol](/img/structure/B486014.png)
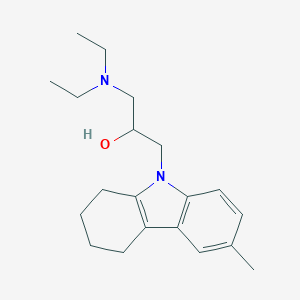
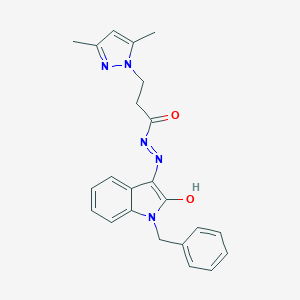
![N-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B486046.png)
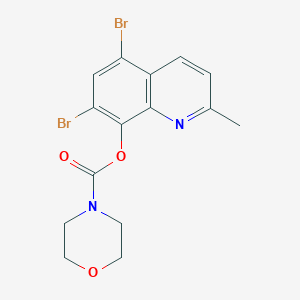
![(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B486057.png)
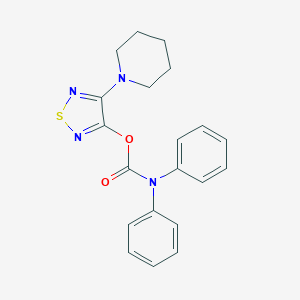
![N-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B486065.png)
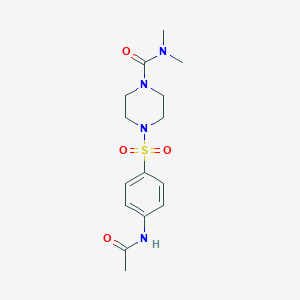
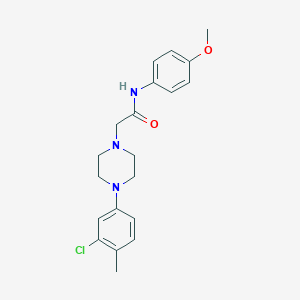

![(4-Chlorophenyl)-[4-[2-hydroxy-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propoxy]phenyl]methanone](/img/structure/B486070.png)
